Ipatasertib

Catalog No.
S001406
CAS No.
1001264-89-6
M.F
C24H32ClN5O2
M. Wt
458.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipatasertib

CAS Number

1001264-89-6

Product Name

Ipatasertib

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one

Molecular Formula

C24H32ClN5O2

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N

SMILES

Array

Synonyms

2-(4-chlorophenyl)-1-(4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one, GDC-0068, GDC0068, ipatasertib

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O

The exact mass of the compound Ipatasertib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Ipatasertib (GDC-0068) is an orally bioavailable, ATP-competitive pan-Akt inhibitor (Akt1, Akt2, Akt3) utilized as a reference standard in oncology and signal transduction research. It exhibits an aqueous solubility of >10 mg/mL across pH 1.1–7.0 and a predictable pharmacokinetic profile, supporting its use in in vivo xenograft models. With single-digit nanomolar IC50 values across all three Akt isoforms and >600-fold selectivity over closely related AGC kinases like PKA, Ipatasertib provides researchers and formulation scientists with a highly processable, mechanism-specific tool for interrogating the PI3K/Akt/mTOR pathway, particularly in PTEN-null or PIK3CA-mutant backgrounds [1].

Substituting Ipatasertib with other Akt inhibitors alters experimental outcomes due to divergent mechanisms of action and isoform selectivities. Replacing it with MK-2206—an allosteric inhibitor—shifts the binding from the ATP pocket to the pleckstrin homology (PH) domain, reducing potency against the Akt3 isoform (IC50 65 nM for MK-2206 vs. 8 nM for Ipatasertib) and altering compensatory feedback loops in cellular assays[REFS-1, REFS-2]. Furthermore, while Capivasertib is also ATP-competitive, Ipatasertib's distinct structural scaffold provides >600-fold selectivity over PKA, minimizing off-target kinase interference. Its aqueous solubility (>10 mg/mL) also eliminates the need for complex solvent vehicles required by more lipophilic substitutes during in vivo dosing .

Higher Akt3 Isoform Potency vs. Allosteric Benchmark

In cell-free kinase assays, Ipatasertib demonstrates uniform inhibition across all Akt isoforms, whereas the allosteric benchmark MK-2206 exhibits reduced potency against Akt3. Ipatasertib achieves an IC50 of 8 nM against Akt3, compared to 65 nM for MK-2206 [REFS-1, REFS-2].

Evidence DimensionAkt3 Inhibition Potency (IC50)
Target Compound DataIpatasertib (8 nM)
Comparator Or BaselineMK-2206 (65 nM)
Quantified Difference8.1-fold higher potency for Ipatasertib
ConditionsCell-free biochemical kinase assay

Ensures sufficient target engagement when modeling Akt3-driven malignancies, where older allosteric inhibitors lack necessary potency.

Quantified Off-Target Selectivity Over PKA

A common limitation of ATP-competitive kinase inhibitors is cross-reactivity with structurally similar AGC kinases. Ipatasertib demonstrates >600-fold selectivity for Akt1 over Protein Kinase A (PKA) in a 230-kinase screening panel, a margin significantly wider than earlier generation pan-Akt inhibitors [1].

Evidence DimensionSelectivity margin (Akt1 vs. PKA)
Target Compound DataIpatasertib (>600-fold selectivity)
Comparator Or BaselineGeneric ATP-competitive pan-Akt inhibitors
Quantified Difference>600-fold selectivity margin
Conditions230-protein kinase screening panel at 1 µM

Prevents confounding off-target cytotoxicity in complex cellular assays, ensuring observed phenotypes are Akt-dependent.

Aqueous Solubility for In Vivo Formulation

Many lipophilic small-molecule kinase inhibitors require surfactants or high DMSO concentrations for in vivo administration. Ipatasertib maintains an aqueous solubility of >10 mg/mL across a broad physiological pH range (1.1–7.0)[1].

Evidence DimensionAqueous Solubility
Target Compound DataIpatasertib (>10 mg/mL)
Comparator Or BaselineStandard lipophilic kinase inhibitors (<1 mg/mL)
Quantified Difference>10-fold higher aqueous solubility
ConditionsAqueous buffers, pH 1.1 to 7.0

Enables aqueous formulation for oral gavage in murine models, eliminating solvent-induced artifacts.

In Vivo Pharmacodynamic Target Suppression

In PC3 prostate tumor xenograft models, oral administration of Ipatasertib at 100 mg/kg results in a >95% reduction in the p-PRAS40/tPRAS40 ratio within 3 hours, with >87% inhibition maintained for up to 8 hours post-dose [1].

Evidence DimensionIn vivo p-PRAS40 suppression
Target Compound DataIpatasertib (>95% reduction at 3h; >87% at 8h)
Comparator Or BaselineVehicle control (0% reduction)
Quantified Difference>95% target suppression
ConditionsPC3 prostate tumor xenograft model in mice (100 mg/kg PO)

Provides a quantifiable positive control for in vivo pharmacodynamic assays targeting the PI3K/Akt pathway.

Reference Standard for ATP-Competitive Pan-Akt Inhibition

With its >600-fold selectivity over PKA and uniform single-digit nanomolar potency across Akt1/2/3, Ipatasertib serves as a reliable reference compound for biochemical assays comparing novel ATP-competitive inhibitors against allosteric modulators like MK-2206 .

In Vivo Xenograft Modeling of PTEN-Null Tumors

The aqueous solubility (>10 mg/mL) and predictable oral pharmacokinetics make Ipatasertib highly suitable for formulating oral gavage treatments in murine xenograft models of PTEN-null or PIK3CA-mutant prostate and breast cancers, avoiding solvent-induced toxicity [1].

Synergistic Pathway Inhibition Screening

Ipatasertib is utilized in combination screening assays, such as dual targeting of the androgen receptor (AR) and PI3K/AKT/mTOR pathways. Its defined off-target profile ensures that apoptotic effects observed when combined with AR inhibitors (e.g., darolutamide) are directly linked to Akt pathway blockade [2].

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

457.2244530 Da

Monoisotopic Mass

457.2244530 Da

Heavy Atom Count

32

Appearance

Assay:≥98%A crystalline solid

UNII

524Y3IB4HQ

Drug Indication

Treatment of breast cancer , Treatment of prostate cancer

Pharmacology

Ipatasertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Ipatasertib binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Other CAS

1001264-89-6

Wikipedia

Ipatasertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-13-2023
[1]. Lin K. Abstract DDT02-01: GDC-0068: A novel, selective, ATP-competitive inhibitor of Akt. Cancer Res, 2011, 71(8 Supplement), abstract DDT02-01.
[2]. Tabernero J, et al. Ann Oncol, 2011, 22(suppl 3), abstract IL33.
[3]. Heidi M. Savage, et al. Abstract 966: Predictive biomarkers of the AKT inhibitor, GDC-0068, in single agent and combination studies. Cancer Res, 2012, 72(8 Supplement), 966.

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